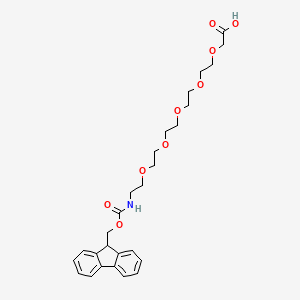

Fmoc-NH-PEG5-CH2COOH

Description

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFRTLAPAPKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-NH-PEG5-CH2COOH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of common workflows. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure offers versatility for sequential and orthogonal conjugation strategies. This document serves as a detailed resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, aiming to facilitate the effective application of this versatile linker in their research and development endeavors.

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse PEG derivative. The Fmoc protecting group provides a stable linkage that can be readily cleaved under basic conditions to yield a primary amine. The terminal carboxylic acid can be activated for conjugation to primary amines, forming a stable amide bond. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for many biological applications.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 635287-26-2 | [1][2] |

| Molecular Formula | C27H35NO9 | [1][2] |

| Molecular Weight | 517.6 g/mol | [1] |

| Appearance | Viscous Liquid or Solid | |

| Purity | ≥95% |

Table 2: Solubility and Storage

| Property | Recommendation | Source(s) |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | |

| Storage Temperature | -20°C to -5°C | |

| Storage Conditions | Keep in a dry and dark place. |

Experimental Protocols

The utility of this compound lies in the reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Fmoc group and the activation and conjugation of the carboxylic acid group.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group commonly removed using a solution of piperidine (B6355638) in an organic solvent.

Materials:

-

This compound conjugate

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Reaction vessel

-

Shaker or magnetic stirrer

Procedure:

-

Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin in solid-phase synthesis.

-

Agitate the mixture at room temperature for 10-20 minutes.

-

Monitor the deprotection reaction by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, remove the deprotection solution by filtration (for solid-phase synthesis) or proceed with purification (for solution-phase synthesis).

-

Wash the product extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of this compound can be activated to form an active ester, which then readily reacts with primary amines to form a stable amide bond. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Molecule with a primary amine (e.g., protein, peptide, or other linker)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Reaction vessel

Procedure:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing solution.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching solution to consume any unreacted active esters.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Applications and Workflows

This compound is a versatile tool in various bioconjugation and drug delivery applications. Its bifunctional nature allows for its use as a linker in solid-phase peptide synthesis and in the construction of complex biomolecules like antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used as a hydrophilic spacer to improve the properties of the resulting peptide.

References

An In-depth Technical Guide to Fmoc-NH-PEG5-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation, peptide synthesis, and drug delivery.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic five-unit PEG spacer.[1][2] This distinct architecture allows for sequential and specific conjugation reactions, making it an invaluable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates.[1][5]

Core Properties and Structure

The defining characteristic of this compound is its bifunctionality, which enables controlled, stepwise conjugation. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, typically with piperidine (B6355638).[6][7] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][2]

Molecular Structure

The chemical structure of this compound consists of three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine functionality.

-

PEG5 (Pentaethylene glycol) spacer: A hydrophilic chain of five ethylene (B1197577) glycol units that increases the solubility and provides spatial separation between conjugated molecules.

-

Carboxylic acid group (-COOH): Enables conjugation to amine-containing molecules through amide bond formation.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C27H35NO9 | [8] |

| Molecular Weight | 517.57 g/mol | [7][9] |

| CAS Number | 635287-26-2 | [8] |

| Appearance | Viscous Liquid | [7] |

| Purity | Typically ≥95% | [9] |

| Storage Conditions | -20°C for long-term storage | [8] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications:

-

Peptide Synthesis: It can be used as a spacer to improve the solubility and pharmacokinetic properties of peptides.[5][9] The Fmoc group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[10]

-

Antibody-Drug Conjugates (ADCs): This molecule can act as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[3][11] The PEG chain can help to improve the solubility and stability of the ADC.

-

PROTACs: In the development of PROTACs, this linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[12][13] The flexibility and hydrophilicity of the PEG chain are crucial for optimizing the formation of the ternary complex and subsequent target protein degradation.[14][]

Experimental Protocols

The use of this compound in bioconjugation typically involves two key steps: the deprotection of the Fmoc-amine and the activation of the carboxylic acid for subsequent amidation.

Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

This compound conjugate

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Dissolve the Fmoc-containing compound in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide.[6]

-

Agitate the mixture at room temperature. The reaction is typically complete within 5-10 minutes.[7]

-

For solid-phase synthesis, filter the resin and repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.[6][7]

-

Wash the product thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule using EDC and sulfo-NHS.

Materials:

-

This compound (with the carboxylic acid end free)

-

Molecule with a primary amine (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[16]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[16]

-

Quenching Solution (e.g., Tris, glycine, or ethanolamine)[16]

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound in the Activation Buffer.

-

Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use.[16]

-

Add the EDC and sulfo-NHS solutions to the linker solution. The sulfo-NHS creates a more stable intermediate, improving coupling efficiency.[17][18]

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the sulfo-NHS ester.

-

-

Conjugation to Amine:

-

Add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.5 with the Coupling Buffer for efficient amidation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching:

-

Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted sulfo-NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and byproducts.

-

Visualization of Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Workflow for the deprotection of the Fmoc group.

Caption: Workflow for carboxylic acid activation and amide coupling.

References

- 1. This compound, 635287-26-2 | BroadPharm [broadpharm.com]

- 2. This compound | CAS:635287-26-2 | Biopharma PEG [biochempeg.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 5. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 14. precisepeg.com [precisepeg.com]

- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-NH-PEG5-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest.[1][3] This guide delves into the core functionalities, chemical reactivity, and practical applications of this compound, offering a comprehensive overview for professionals in drug development and biomedical research.

The principal "mechanism of action" of this linker lies in its chemical reactivity, enabling the sequential and controlled conjugation of different molecular entities. It does not possess an intrinsic pharmacological activity but rather serves as a flexible and soluble bridge within a larger bioactive construct, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC).[2][4][5]

Core Functionality and Chemical Properties

The functionality of this compound is dictated by its three key components: the Fmoc-protected amine, the PEG spacer, and the terminal carboxylic acid.

1. Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for primary amines, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its key characteristic is its lability under basic conditions, typically in the presence of a secondary amine like piperidine (B6355638).[7] This allows for the selective deprotection of the amine, revealing a nucleophilic primary amine that can then be reacted with an electrophilic functional group on a target molecule.

2. Polyethylene Glycol (PEG) Spacer: The five-unit PEG chain imparts several advantageous properties to the linker and the resulting conjugate.[1][6] The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the molecule and the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or peptides.[1][3][8] Furthermore, the flexible PEG chain provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of each component.[8]

3. Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for conjugation to nucleophiles, most commonly primary amines on proteins, peptides, or small molecules.[1][3] This reaction, however, requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.

Chemical Reactivity and Conjugation Strategies

The utility of this compound stems from its ability to participate in sequential conjugation reactions. A typical workflow involves two main steps:

Step 1: Fmoc Deprotection

The first step is the removal of the Fmoc group to expose the primary amine.

-

Reagents: A solution of piperidine in an organic solvent, typically 20% piperidine in dimethylformamide (DMF), is commonly used.[7]

-

Mechanism: The deprotection proceeds via an E1cB elimination mechanism. The secondary amine base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free primary amine.

-

Reaction Conditions: The reaction is generally rapid, often completing within minutes at room temperature.[7]

Step 2: Carboxylic Acid Activation and Amide Bond Formation

Once the amine of the linker is coupled to the first molecule, the terminal carboxylic acid is activated to react with a primary amine on the second molecule.

-

Activating Agents: Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form a more stable active ester and suppress side reactions.[1][3] Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed.[3]

-

Mechanism: The activating agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides). This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a urea (B33335) byproduct. The addition of NHS or HOBt forms an active ester intermediate that is less prone to racemization and side reactions.

-

Reaction Conditions: These reactions are typically carried out in anhydrous organic solvents like DMF or dichloromethane (B109758) (DCM) at room temperature.

Applications in Drug Development

This compound is a valuable tool in the development of complex therapeutic and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody.[4][5] The carboxylic acid end can be conjugated to a lysine (B10760008) residue on the antibody, and after Fmoc deprotection, the amine can be reacted with a functionalized drug molecule. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the ADC.

-

PROTACs: In the synthesis of PROTACs, this linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.[2][4] The flexibility and length of the PEG spacer are critical for allowing the two ligands to simultaneously bind to their respective proteins, facilitating the ubiquitination and subsequent degradation of the target protein.

-

Peptide Modification and PEGylation: The linker can be incorporated into peptides during solid-phase synthesis to introduce a PEG spacer, which can enhance the peptide's solubility, stability, and circulation half-life.[6][8][9]

-

Nanotechnology and Materials Science: This linker is used to functionalize nanoparticles and surfaces for various biomedical applications, including drug delivery and diagnostics.[1][2]

Quantitative Data

While specific quantitative data is highly dependent on the reaction partners and conditions, the following table summarizes typical parameters associated with the use of Fmoc-NH-PEG-acid linkers.

| Parameter | Typical Value/Range | Notes |

| Fmoc Deprotection Time | 5 - 30 minutes | With 20% piperidine in DMF at room temperature.[7] |

| Amide Coupling Reaction Time | 2 - 24 hours | Dependent on the specific coupling agents and reactants. |

| Purity of this compound | ≥95% | As reported by multiple suppliers.[1][6][10] |

| Molecular Weight | ~517.6 g/mol | [1][10] |

Experimental Protocols

Below are generalized protocols for the use of this compound. Specific details will need to be optimized for individual applications.

Protocol 1: Fmoc Deprotection

-

Dissolution: Dissolve the Fmoc-protected substrate in a suitable organic solvent (e.g., DMF).

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 5-30 minutes.

-

Removal of Reagents: Remove the solvent and excess piperidine under vacuum. The crude product can be purified by precipitation in a non-polar solvent like diethyl ether, followed by centrifugation and decantation.

Protocol 2: EDC/NHS Activation of Carboxylic Acid and Amine Coupling

-

Dissolution: Dissolve the carboxylic acid-terminated molecule (e.g., a protein-linker conjugate) in an appropriate buffer (for proteins, typically a phosphate (B84403) or bicarbonate buffer, pH 7-8) or an anhydrous organic solvent (for small molecules, e.g., DMF).

-

Activation: Add a molar excess of EDC and NHS to the solution.

-

Incubation: Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester.

-

Coupling: Add the amine-containing molecule to the reaction mixture.

-

Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

-

Quenching: Quench the reaction by adding a small molecule primary amine, such as Tris or glycine.

-

Purification: Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules.

Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for bioconjugation.

Caption: Role of the linker in a PROTAC molecule.

Conclusion

This compound is a cornerstone of modern bioconjugation chemistry, providing a reliable and versatile platform for the synthesis of complex biomolecules. Its well-defined structure and predictable reactivity allow for the controlled assembly of ADCs, PROTACs, and other targeted therapeutics. A thorough understanding of its chemical properties and reaction mechanisms is essential for researchers and scientists aiming to leverage its capabilities in the development of next-generation drugs and diagnostic agents.

References

- 1. This compound | CAS:635287-26-2 | Biopharma PEG [biochempeg.com]

- 2. purepeg.com [purepeg.com]

- 3. This compound, 635287-26-2 | BroadPharm [broadpharm.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc-NH-(PEG)5-CH2CH2COOH - 1 g [anaspec.com]

- 10. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

Fmoc-NH-PEG5-CH2COOH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-NH-PEG5-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and peptide synthesis. This document summarizes key quantitative and qualitative data, presents detailed experimental protocols for characterization, and includes visual workflows to elucidate experimental processes.

Core Data Summary

The following tables provide a structured overview of the solubility and stability characteristics of this compound based on available data for this compound and similar Fmoc-protected PEG derivatives.

Table 1: Solubility Data

| Solvent/System | Solubility Profile | Observations & Notes |

| Organic Solvents | ||

| Dimethylformamide (DMF) | Highly Soluble | Commonly used as a solvent for reactions involving this linker. |

| Dimethyl sulfoxide (B87167) (DMSO) | Highly Soluble | Suitable for creating stock solutions. |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | An alternative polar aprotic solvent. |

| Chloroform (CHCl₃) | Soluble | |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Alcohols (e.g., Ethanol, Methanol) | Less Soluble | Solubility may be limited. |

| Toluene | Less Soluble | Generally poor solubility. |

| Diethyl Ether | Insoluble | Not a suitable solvent. |

| Aqueous Systems | ||

| Water | Moderately Soluble (Enhanced post-Fmoc removal) | The hydrophilic PEG spacer increases solubility in aqueous media[1][2]. The presence of the hydrophobic Fmoc group may limit solubility compared to the deprotected form. |

| Aqueous Buffers (e.g., PBS) | Moderately Soluble | Solubility is dependent on pH and buffer composition. |

Table 2: Stability Profile

| Condition | Stability | Key Considerations |

| pH | ||

| Acidic (e.g., TFA) | Stable | The Fmoc protecting group is resistant to acidic conditions[3]. |

| Neutral | Generally Stable | The PEG backbone is stable, though long-term storage in aqueous solution is not recommended. |

| Basic (e.g., Piperidine) | Labile | The Fmoc group is readily cleaved by bases[3]. This is the basis for its use as a protecting group. |

| Temperature | ||

| Frozen (-20°C or lower) | Highly Stable | Recommended for long-term storage to prevent degradation of the PEG chain[4]. |

| Refrigerated (2-8°C) | Stable | Suitable for short-term storage. |

| Room Temperature | Limited Stability | Prolonged exposure can lead to gradual degradation of the PEG chain[4]. Fmoc-protected amino acids are generally stable for a few days at room temperature[5]. |

| Elevated Temperature | Unstable | High temperatures can accelerate the degradation of the PEG chain and potentially the Fmoc group[6]. |

| Reagents | ||

| Strong Oxidizing Agents | Avoid | May lead to degradation of the molecule[7]. |

| Light | ||

| UV/Visible Light | Avoid Prolonged Exposure | Recommended to store protected from light to minimize degradation of the PEG chain[4]. |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols are based on established methods for similar compounds.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

-

Ensure there is undissolved solid material present.

-

Equilibrate the solution by rotating or shaking at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) compatible with aqueous solutions.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Measure the absorbance of the standard solutions and the saturated supernatant at a wavelength where the compound absorbs (e.g., around 265 nm due to the fluorenyl group).

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility.

-

Protocol 2: Assessment of Stability in Basic Conditions (Fmoc Deprotection Kinetics)

This protocol describes how to monitor the rate of Fmoc group cleavage in the presence of a base.

-

Reaction Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).

-

Prepare a deprotection solution, typically 20% (v/v) piperidine (B6355638) in DMF.

-

Initiate the reaction by mixing the stock solution with the deprotection solution at a defined temperature (e.g., 25°C).

-

-

Time-Course Monitoring:

-

At various time points (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by diluting the aliquot into an acidic solution (e.g., a solution containing 1% TFA) to neutralize the base.

-

-

Analysis by HPLC:

-

Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

-

Monitor the chromatogram at a wavelength sensitive to the Fmoc group (e.g., 301 nm) and another wavelength for the deprotected product if it has a chromophore.

-

The disappearance of the peak corresponding to this compound and the appearance of the deprotected product and the dibenzofulvene-piperidine adduct peak can be tracked over time.

-

-

Data Analysis:

-

Calculate the percentage of the remaining Fmoc-protected compound at each time point by integrating the peak areas.

-

Plot the percentage of the remaining compound against time to determine the deprotection kinetics.

-

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the stability of this compound under basic conditions.

References

- 1. This compound | CAS:635287-26-2 | Biopharma PEG [biochempeg.com]

- 2. This compound, 635287-26-2 | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

The Pivotal Role of the PEG5 Spacer in Fmoc-NH-PEG5-CH2COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, is a cornerstone in modern bioconjugation and drug development. Its unique architecture, comprising a temporary Fmoc protecting group, a flexible pentaethylene glycol (PEG5) spacer, and a reactive carboxylic acid, offers a versatile platform for the synthesis of complex biomolecules. This technical guide delves into the critical role of the PEG5 spacer, providing a comprehensive overview of its impact on molecular properties and its application in key therapeutic areas. Through a detailed examination of experimental protocols, quantitative data, and visual workflows, this document serves as an essential resource for professionals seeking to leverage the advantages of PEGylation in their research and development endeavors.

Introduction: Deconstructing this compound

The efficacy of this compound as a linker lies in the distinct functions of its three core components:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the primary amine, preventing unwanted side reactions during synthesis. Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the sequential and controlled addition of the linker to a target molecule.

-

Carboxylic Acid (-CH2COOH): The terminal carboxylic acid serves as a reactive handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or antibodies. This reaction, often facilitated by activating agents like EDC or HATU, forms a stable amide bond.

-

PEG5 Spacer (-NH-(CH2CH2O)5-CH2-): The pentaethylene glycol chain is the central element that imparts the majority of the beneficial physicochemical properties to the final conjugate.

This guide will focus primarily on the multifaceted role of the PEG5 spacer, exploring how this seemingly simple chain profoundly influences the behavior of the molecules it connects.

The Functional Significance of the PEG5 Spacer

The incorporation of a PEG spacer, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The PEG5 spacer in this compound offers a multitude of advantages:

Enhanced Solubility

Many therapeutic molecules, particularly potent small-molecule drugs and hydrophobic peptides, suffer from poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in the PEG5 spacer significantly improves the overall solubility of the conjugate in aqueous media.[1] This is crucial for intravenous drug administration and can prevent aggregation during formulation and storage.

Increased Stability and Extended Half-Life

The PEG5 spacer creates a hydrophilic cloud around the conjugated molecule, which provides steric hindrance. This "shielding" effect protects the molecule from enzymatic degradation by proteases, leading to increased stability in biological fluids.[2] Consequently, the circulatory half-life of the therapeutic agent is extended, which can lead to a reduced dosing frequency and improved patient compliance.[2][3]

Reduced Immunogenicity

The steric hindrance provided by the PEG spacer can also mask antigenic epitopes on the surface of protein therapeutics.[4] This can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response that could lead to the development of anti-drug antibodies and a loss of therapeutic efficacy.

Improved Pharmacokinetics and Biodistribution

By increasing the hydrodynamic radius of the conjugated molecule, the PEG5 spacer can reduce renal clearance. This, in conjunction with increased stability, leads to improved pharmacokinetic profiles, characterized by a longer circulation time and sustained exposure of the target tissue to the therapeutic agent.

Flexible Spacer for Optimal Binding

The flexible nature of the PEG chain allows for a degree of spatial separation between the two conjugated molecules. This can be critical in applications such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the linker must position the payload or the E3 ligase ligand optimally for interaction with its target, without sterically hindering the binding of the targeting moiety.

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified through various experimental assays. The following tables summarize key data on the impact of PEG spacers on solubility and pharmacokinetic parameters.

Table 1: Effect of PEG Molecular Weight on the Solubility of Ketoprofen (B1673614)

| PEG Concentration (w/w%) | Solubility of Ketoprofen (µg/mL) |

| 0 | 41 |

| 20 (PEG 1000) | 300 |

| 20 (PEG 1500) | 300 |

| 20 (PEG 2000) | 300 |

Data adapted from a study on the dissolution profiles of PEG solid dispersions containing ketoprofen. This table demonstrates a significant increase in the solubility of the model drug ketoprofen in the presence of PEG.

Table 2: Impact of PEGylation on the Half-Life of a Recombinant Protein

| Protein | Distribution Half-Life (h) | Elimination Half-Life (h) |

| rhTIMP-1 | 0.22 | 1.1 |

| PEG20K-TIMP-1 | 3.4 | 28 |

Data adapted from a study on the PEGylation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). This table clearly illustrates the dramatic extension of both the distribution and elimination half-life of a protein upon conjugation with a 20 kDa PEG chain.

Experimental Protocols and Workflows

The versatility of this compound is evident in its application across various bioconjugation strategies. Below are detailed methodologies and workflows for its use in solid-phase peptide synthesis and the synthesis of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated as a hydrophilic spacer within a peptide sequence during Fmoc-based SPPS.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

-

Resin Preparation: Swell the solid-phase resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the terminal amino acid on the resin by treating with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated linker solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Proceed with the deprotection of the Fmoc group on the PEG linker and the coupling of the next Fmoc-protected amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugate (ADC) Synthesis

This compound can be used to link a cytotoxic payload to an antibody.

Experimental Protocol: Synthesis of an ADC using this compound

-

Payload-Linker Synthesis:

-

Couple the carboxylic acid of this compound to an amine-containing cytotoxic payload using standard peptide coupling chemistry (e.g., EDC/NHS or HATU).

-

Purify the Fmoc-protected payload-linker conjugate.

-

Remove the Fmoc group using piperidine in DMF to yield the amine-functionalized payload-PEG5-linker.

-

In a separate reaction, activate the carboxylic acid of this intermediate to an NHS ester for subsequent reaction with the antibody.

-

-

Antibody Preparation:

-

Reduce a portion of the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.

-

Purify the reduced antibody using size-exclusion chromatography.

-

-

Conjugation:

-

React the NHS-activated payload-PEG5-linker with the lysine residues of the antibody in a suitable buffer (e.g., PBS at pH 7.4-8.0).

-

Alternatively, if the payload-linker is functionalized with a maleimide (B117702) group, it can be reacted with the free thiols of the reduced antibody.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload-linker and unconjugated antibody using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Signaling Pathways and Logical Relationships

The application of molecules synthesized using this compound often involves complex biological pathways.

PROTAC-Mediated Protein Degradation

In the context of PROTACs, a PEG linker connects a ligand for a target protein (Protein of Interest - POI) to a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Reaction Mechanism of Fmoc Deprotection and Peptide Coupling

The core chemical transformations in SPPS involving the this compound linker can be visualized as a logical progression of reactions.

Conclusion

The PEG5 spacer within the this compound linker is far more than a simple connector. It is a critical determinant of the physicochemical and pharmacological properties of the resulting bioconjugate. By enhancing solubility, stability, and pharmacokinetic profiles, while also providing the necessary flexibility for optimal molecular interactions, the PEG5 spacer empowers researchers and drug developers to design and synthesize novel therapeutics with improved efficacy and safety. A thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this versatile and indispensable chemical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

understanding Fmoc protection and deprotection

An In-depth Technical Guide on Fmoc Protection and Deprotection

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed.[1][3] This orthogonality is crucial for preserving the integrity of sensitive peptide sequences during synthesis.[4]

Core Principles of Fmoc Chemistry

Fmoc chemistry is predicated on a repetitive cycle of deprotection and coupling reactions carried out on a solid support. The N-terminus of the growing peptide chain is temporarily protected with the Fmoc group, preventing unwanted side reactions during the coupling of the next amino acid. This temporary protecting group is then selectively removed with a mild base, typically piperidine (B6355638), to expose the N-terminal amine for the subsequent coupling step. This cycle is repeated until the desired peptide sequence is assembled.

The key advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The use of a weak base for Fmoc removal avoids the harsh acidic conditions required in other strategies, such as Boc-chemistry, thereby minimizing degradation of the peptide and resin.

-

Orthogonality: The base-labile nature of the Fmoc group is compatible with the acid-labile protecting groups used for amino acid side chains, allowing for selective deprotection.

-

Real-time Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by detecting the cleavage product.

The Chemistry of Fmoc Protection and Deprotection

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is now more commonly used due to its increased stability and lower propensity for side reactions.

The Mechanism of Fmoc Deprotection

Fmoc deprotection is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, most commonly a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The stabilized carbanion then undergoes elimination, releasing carbon dioxide and the free N-terminal amine of the peptide. A highly reactive byproduct, dibenzofulvene (DBF), is also formed.

Secondary amines like piperidine are particularly effective because they not only act as the deprotecting base but also as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing its reaction with the newly deprotected amine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the peptide sequence itself. The following table summarizes kinetic data for Fmoc deprotection with various bases.

| Base | Concentration | Solvent | Half-life (t1/2) | Notes |

| Piperidine | 20% | DMF | ~6 seconds | The most common and efficient reagent. |

| Piperazine | 5% (+1% DBU, 1% formic acid) | DMF | Not specified | An alternative to piperidine with reduced toxicity. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (+2% Piperidine) | DMF | Faster than piperidine alone | A stronger, non-nucleophilic base; piperidine is added to scavenge DBF. |

| Pyrrolidine | 20% | DMF | Not specified | More nucleophilic than piperidine, may increase risk of side reactions. |

| 4-Methylpiperidine (4MP) | 20% | DMF | Similar to piperidine | A viable alternative to piperidine. |

Common Side Reactions in Fmoc Chemistry

While the Fmoc strategy is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help to suppress this side reaction.

-

Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. Using sterically hindered resins like 2-chlorotrityl chloride resin can mitigate this.

-

Racemization: Racemization of the C-terminal cysteine residue can be problematic, especially when attached to Wang-type resins.

-

3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) intermediate that can then react with piperidine.

-

Premature Cleavage: In some cases, the linkage of the peptide to the resin can be sensitive to the basic deprotection conditions, leading to premature cleavage of the peptide from the solid support.

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid (e.g., Alanine)

This protocol describes the synthesis of Fmoc-Ala-OH using Fmoc-OSu.

Materials:

-

L-Alanine

-

Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

Deionized water

-

Diethyl ether

-

1 M HCl

-

Ice bath

-

Separatory funnel

-

Stir plate and stir bar

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Synthesis vessel with a filter

-

Shaker or nitrogen bubbling system for mixing

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Mix for 3 minutes, then drain the solution.

-

Add a fresh portion of the deprotection solution to the resin.

-

Mix for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the presence of a free primary amine.

Visualizing Core Concepts

To further elucidate the key processes in Fmoc chemistry, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows.

Caption: Fmoc protection of an amino acid.

Caption: Mechanism of Fmoc deprotection.

Caption: Workflow for Fmoc SPPS.

References

Applications of Heterobifunctional PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics. These linkers consist of a central PEG core of varying lengths with two distinct reactive functional groups at either end. This unique architecture allows for the precise and covalent linkage of two different molecules, such as a targeting moiety and a therapeutic agent, with high specificity and efficiency.

The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate. The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and stability. This technical guide provides a comprehensive overview of the core applications of heterobifunctional PEG linkers, detailed experimental protocols, and quantitative data to aid in the rational design of advanced bioconjugates.

Core Applications

The dual reactivity of heterobifunctional PEG linkers makes them ideal for a wide range of applications in drug development and research. Key application areas include:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile. The length of the PEG linker can significantly influence the drug-to-antibody ratio (DAR) and the overall efficacy of the ADC.

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are frequently used to provide the necessary length and flexibility for optimal ternary complex formation.

-

Nanoparticle Drug Carriers: Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents. The PEG chains create a hydrophilic shield that can reduce clearance by the mononuclear phagocyte system, prolonging circulation time.

-

Bioconjugation and PEGylation: Beyond complex drug delivery systems, these linkers are widely used for the general PEGylation of proteins, peptides, and oligonucleotides. This process can improve the therapeutic properties of biomolecules by increasing their size, solubility, and stability.

Quantitative Data on Heterobifunctional PEG Linker Applications

The selection of a heterobifunctional PEG linker with the appropriate length and terminal functional groups is critical for optimizing the performance of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~5 |

| PEG4k | ZHER2-PEG4K-MMAE | NCI-N87 | ~22.5 |

| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | ~112.5 |

| Data synthesized from a study on affibody-drug conjugates. |

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics

| Linker | ADC Construct | Half-life (min) | Fold Change vs. No PEG |

| No PEG | ZHER2-SMCC-MMAE | 19.6 | 1.0 |

| PEG4k | ZHER2-PEG4K-MMAE | 49.2 | 2.5 |

| PEG10k | ZHER2-PEG10K-MMAE | 219.0 | 11.2 |

| Data from a study on affibody-drug conjugates. |

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency

| Linker Length | PROTAC Construct | DC50 (nM) | Dmax (%) |

| 3 PEG units | MZ1 (BRD4 degrader) | ~10 | >90 |

| 4 PEG units | Compound 1 (WDR5 degrader) | >1000 | <20 |

| Data highlights the sensitivity of PROTAC efficacy to linker length. |

Table 4: Cellular Uptake of PEGylated Nanoparticles

| PEG % on Nanoparticle | Particle Size (nm) | Zeta Potential (mV) | Cellular Uptake Efficiency |

| 0% | ~335 | -26.2 | Baseline |

| 5% | ~114 | -2.8 | No significant difference from baseline |

| 10% | ~120 | -3.5 | No significant difference from baseline |

| 15% | ~114 | -2.8 | Significantly higher than all other formulations |

| Data from a study on PLGA nanoparticles in 4T1 breast cancer cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Conjugation of an Antibody using NHS-Ester-PEG-Maleimide

This protocol describes the two-step conjugation of a thiol-containing molecule to an antibody using an NHS-Ester-PEG-Maleimide linker.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG-Maleimide (e.g., Mal-(PEG)n-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing molecule (e.g., a cytotoxic drug)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with the Antibody

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

-

Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.

-

Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice with gentle mixing.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of the Maleimide-Activated Antibody with a Thiol-Containing Molecule

-

Immediately add the thiol-containing molecule to the desalted maleimide-activated antibody solution. A slight molar excess of the thiol-containing molecule is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.

-

Purify the final antibody-drug conjugate using SEC to remove unreacted components.

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.

-

Assess the purity and aggregation of the ADC using SEC-HPLC.

-

Confirm the identity and integrity of the conjugate by mass spectrometry.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS Ester linker.

Materials:

-

Protein with available primary amines (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Azide-containing molecule

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns

-

Purification system (e.g., SEC or dialysis)

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

-

Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.

-

Prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO or DMF immediately before use.

-

Prepare the protein by buffer exchanging into the Conjugation Buffer and adjusting the concentration to 1-10 mg/mL.

-

Activate the carboxylic acid of the linker if starting with a DBCO-PEG-acid. Dissolve the linker in Activation Buffer and add a 1.5 to 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

-

Add the activated DBCO-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG5-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for a sequential and controlled conjugation of two different molecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]

This document provides detailed application notes and protocols for the use of this compound in various bioconjugation applications, including the preparation of antibody-drug conjugates (ADCs), peptide modifications, and surface functionalization.

Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 517.6 g/mol | [] |

| CAS Number | 635287-26-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMF, DMSO) and aqueous buffers after deprotection of the Fmoc group. | |

| Purity | Typically >95% |

Core Applications and Principles

The utility of this compound lies in its two distinct reactive handles, which can be addressed orthogonally.

-

Carboxylic Acid Activation: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated ester readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

-

Fmoc Group Deprotection: The Fmoc group is a base-labile protecting group that is stable under acidic and neutral conditions. It can be efficiently removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose a primary amine. This newly revealed amine is then available for conjugation to another molecule.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug to an antibody via the this compound linker. The carboxylic acid of the linker is first reacted with the lysine residues on the antibody. Subsequently, the Fmoc group is removed, and the exposed amine is coupled to an activated drug molecule.

Experimental Protocol

Part A: Conjugation of this compound to the Antibody

-

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each).

-

To the antibody solution, add a 10- to 20-fold molar excess of this compound.

-

Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker. The final concentration of the organic solvent should ideally be below 10% (v/v).

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.

-

Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove excess reagents.

-

Part B: Fmoc Deprotection

-

Materials:

-

Fmoc-PEG-antibody conjugate

-

20% (v/v) Piperidine in DMF

-

Purification system

-

-

Procedure:

-

Lyophilize or concentrate the purified Fmoc-PEG-antibody conjugate.

-

Resuspend the conjugate in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution and incubate for 30 minutes at room temperature.

-

Purify the deprotected PEG-antibody conjugate immediately by size-exclusion chromatography to remove piperidine and byproducts.

-

Part C: Conjugation of the Drug

-

Materials:

-

Deprotected PEG-antibody conjugate

-

Activated drug (e.g., Drug-NHS ester)

-

Quenching solution

-

-

Procedure:

-

To the purified deprotected PEG-antibody conjugate, add a 5- to 10-fold molar excess of the activated drug.

-

Incubate for 2-4 hours at room temperature.

-

Quench the reaction as in Part A.

-

Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Linker:Antibody Molar Ratio | 10:1 to 20:1 | Optimization may be required based on the antibody. |

| EDC/Sulfo-NHS:Linker Molar Ratio | 1.5:1 | Ensures efficient activation of the carboxylic acid. |

| Fmoc Deprotection Time | 30 minutes | With 20% piperidine in DMF. |

| Drug:Antibody Molar Ratio | 5:1 to 10:1 | Dependent on the number of available conjugation sites. |

| Typical Drug-to-Antibody Ratio (DAR) | 2 - 8 | Determined by techniques like HIC-HPLC or Mass Spectrometry. |

Application 2: Surface Functionalization for Peptide Immobilization

This protocol outlines the functionalization of an amine-modified surface (e.g., aminosilanized glass slide) with this compound, followed by the on-surface synthesis or immobilization of a peptide.

Experimental Protocol

-

Materials:

-

Amine-functionalized substrate

-

This compound

-

EDC and NHS

-

Anhydrous DMF

-

20% (v/v) Piperidine in DMF

-

Activated amino acid or peptide for coupling

-

Washing solvents (e.g., DMF, Dichloromethane)

-

-

Procedure:

-

Linker Activation and Coupling:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Immerse the amine-functionalized substrate in the activated linker solution and incubate for 2-4 hours.

-

Wash the substrate thoroughly with DMF and dichloromethane (B109758) to remove unreacted reagents.

-

-

Fmoc Deprotection:

-

Immerse the substrate in 20% piperidine in DMF for 30 minutes.

-

Wash the substrate extensively with DMF.

-

-

Peptide Coupling:

-

Immerse the substrate in a solution of the activated amino acid or peptide in DMF.

-

Incubate for 2-4 hours.

-

Wash the substrate thoroughly with DMF and other appropriate solvents.

-

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Linker Concentration | 10-20 mM | In anhydrous DMF. |

| EDC/NHS Concentration | 1.2x molar excess over linker | Ensures complete activation. |

| Coupling Time (Linker) | 2-4 hours | At room temperature. |

| Deprotection Time | 30 minutes | With 20% piperidine/DMF. |

| Peptide Coupling Time | 2-4 hours | Dependent on the peptide and coupling chemistry. |

Purification and Characterization

Proper purification and characterization are critical to ensure the quality and efficacy of the bioconjugate.

-

Purification:

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller molecules like excess linkers, drugs, and reagents.

-

Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can separate species with different drug-to-antibody ratios (DARs).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the analysis and purification of smaller bioconjugates like modified peptides.

-

-

Characterization:

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

-

Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the DAR.

-

SDS-PAGE: Can visualize the increase in molecular weight upon conjugation.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete activation of carboxylic acid. | Ensure anhydrous conditions for activation; use fresh EDC/NHS. |

| Hydrolysis of NHS-ester. | Perform the conjugation reaction promptly after activation. | |

| Suboptimal pH for amine coupling. | Maintain pH between 7.2-8.5 for the reaction with amines. | |

| Antibody Aggregation | High concentration of organic solvent. | Keep the final concentration of DMF/DMSO below 10%. |

| High drug-to-antibody ratio with hydrophobic drugs. | Optimize the linker-to-antibody ratio to control the DAR. | |

| Incomplete Fmoc Deprotection | Insufficient reaction time or reagent concentration. | Ensure the use of 20% piperidine in DMF for at least 30 minutes. |

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Fmoc-NH-PEG5-CH2COOH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of the heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, in the synthesis, purification, and characterization of antibody-drug conjugates (ADCs). The protocols outlined herein are based on established bioconjugation principles and are intended to serve as a comprehensive guide.

Introduction to this compound ADC Linker

This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that offers a balance of hydrophilicity and a defined spacer length for the conjugation of a cytotoxic payload to a monoclonal antibody. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for a sequential and controlled conjugation strategy, while the terminal carboxylic acid provides a reactive handle for payload attachment. The PEG5 moiety enhances the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[1][2]

Advantages of PEGylated Linkers in ADCs

The incorporation of PEG linkers, such as this compound, into ADC design offers several key advantages:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers impart hydrophilicity to the ADC, which can mitigate aggregation and improve solubility.[1][2]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the payload, potentially leading to a longer circulation half-life and reduced clearance.[3][4]

-

Reduced Immunogenicity: By masking the hydrophobic payload, PEG linkers can lower the risk of an immune response against the ADC.[3]

-

Defined Spacer Length: Monodisperse PEG linkers provide a precise distance between the antibody and the drug, which can be crucial for optimizing the ADC's interaction with its target antigen and for efficient payload release.[1]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the deprotection of the Fmoc group and the subsequent conjugation of a cytotoxic payload to the PEG5 linker.

1.1. Fmoc Deprotection of this compound

-

Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF).

-

Add a 20% solution of piperidine (B6355638) in DMF to the linker solution.[5][6][7]

-

Stir the reaction mixture at room temperature for 1-2 hours.[5]

-

Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent like toluene (B28343) or by purification using silica (B1680970) gel chromatography. The resulting product is NH2-PEG5-CH2COOH.

1.2. Activation of the Carboxylic Acid

-

Dissolve the deprotected linker (NH2-PEG5-CH2COOH) in an anhydrous organic solvent (e.g., DMF or dichloromethane).

-

Add N-hydroxysuccinimide (NHS) or a similar activating agent (1.1 equivalents).

-

Add a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).[8]

-

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

-

The formation of the NHS-activated linker can be monitored by LC-MS.

1.3. Conjugation of the Cytotoxic Payload

-

Dissolve the cytotoxic payload containing a primary or secondary amine in a suitable anhydrous solvent.

-

Add the solution of the NHS-activated linker to the payload solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Purify the resulting drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Protocol 2: Antibody-Drug Conjugation via Lysine (B10760008) Residues

This protocol details the conjugation of the drug-linker construct to the lysine residues of the antibody.[1][9][10][]

2.1. Preparation of the Antibody

-

Buffer exchange the monoclonal antibody into a suitable conjugation buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.

-

Adjust the antibody concentration to a range of 5-10 mg/mL.

2.2. Conjugation Reaction

-

Activate the carboxylic acid of the drug-linker conjugate using the NHS ester activation method described in Protocol 1.2.

-

Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.[12]

-

Allow the reaction to proceed at room temperature or 4°C for 2-4 hours with gentle mixing.

2.3. Purification of the ADC

-

Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[13]

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

Protocol 3: Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.[14]

3.1. Determination of Drug-to-Antibody Ratio (DAR)

-

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law.[14]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.[15][16]

3.2. Analysis of Purity and Aggregation

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[13]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation of the drug-linker.